molecular formula C13H10N2 B081633 9-Fluorenone hydrazone CAS No. 13629-22-6

9-Fluorenone hydrazone

Cat. No. B081633
Key on ui cas rn: 13629-22-6
M. Wt: 194.23 g/mol
InChI Key: YCNUILAKOMIBAL-UHFFFAOYSA-N
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Patent
US07501216B2

Procedure details

Unsymmetrical charge transport materials can be prepared by using an unsymmetrical linking compound such as 6-dimethyl-1, 4-benzoquinone. Alternatively, unsymmetrical charge transport materials can be prepared by the following procedure. In the first step, a first 9-fluorenone or a derivative thereof reacts with an excess of hydrazine at 50-70° C. for 1-6 hours to produce a first 9-fluorenone hydrazone compound or a derivative thereof. Then, the first 9-fluorenone hydrazone compound can be isolated and purified. In a subsequent step, a second 9-fluorenone derivative reacts with an excess of hydrazine at 50-70° C. for 1-6 hours to produce a second 9-fluorenone hydrazone derivative. Then, the second 9-fluorenone hydrazone derivative can be isolated and purified. In another step, the first 9-fluorenone hydrazone derivative reacts with a linking compound having 2 aldehyde groups or ketone groups, such as OCH—CHO, a quinone derivative, or a diphenoquinone derivative, in a mole ratio of 1:1 to form an 9-fluorenone azine compound having one aldehyde or ketone group. In the next step, the second 9-fluorenone hydrazone derivative reacts with the 9-fluorenone azine compound in a mole ratio of 1:1 to form the desired product. The desired product can be isolated and purified by recrystalization or/and column chromatography. A person or ordinary skill in the art can reduce the amount of symmetrical by-products, and these symmetrical by-product compounds can be separated in the purification steps.
[Compound]
Name
6-dimethyl-1, 4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2:15][NH2:16]>>[CH:1]1[C:13]2[C:12](=[N:15][NH2:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
6-dimethyl-1, 4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Unsymmetrical charge transport materials
CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
Alternatively, unsymmetrical charge transport materials can be prepared by the following procedure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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